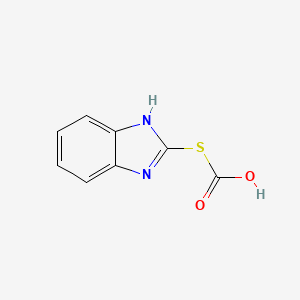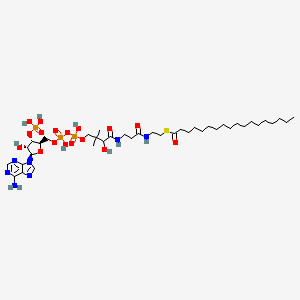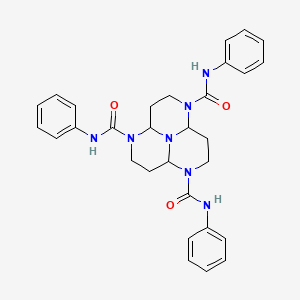
3-Octadecylheptamethyltrisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Octadecylheptamethyltrisiloxane is an organosilicon compound with the molecular formula C25H58O2Si3. It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is known for its unique properties, including its hydrophobic nature and its ability to form stable films on various surfaces .
Méthodes De Préparation
The synthesis of 3-Octadecylheptamethyltrisiloxane typically involves the hydrolytic polycondensation of alkoxysilanes. One common method includes the co-hydrolysis of 1,1,1,3,3,3-hexamethyldisiloxane and 1,1,3,3-tetramethyldisiloxane under the catalysis of concentrated sulfuric acid. This reaction is followed by rectification to obtain the desired product . Industrial production methods often involve similar hydrolytic processes, ensuring high purity and yield.
Analyse Des Réactions Chimiques
3-Octadecylheptamethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol groups.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, resulting in the replacement of alkyl groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Octadecylheptamethyltrisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a hydrophobic agent in the synthesis of various materials.
Biology: Its biocompatibility makes it useful in the development of biomedical devices and coatings.
Medicine: It is explored for use in drug delivery systems due to its ability to form stable films.
Industry: It is employed in the production of water-repellent coatings, lubricants, and sealants.
Mécanisme D'action
The mechanism of action of 3-Octadecylheptamethyltrisiloxane involves its interaction with surfaces to form a hydrophobic layer. This is primarily due to the presence of long alkyl chains and siloxane bonds, which reduce surface energy and enhance water repellency. The molecular targets include various substrates, and the pathways involve the formation of stable siloxane networks .
Comparaison Avec Des Composés Similaires
3-Octadecylheptamethyltrisiloxane can be compared with other siloxanes such as:
1,1,1,3,3,5,5-Heptamethyltrisiloxane: Similar in structure but lacks the long octadecyl chain, making it less hydrophobic.
3-Glycidoxypropyltrimethoxysilane: Contains glycidoxy groups, making it more reactive but less hydrophobic.
Vinyl-1,1,3,3-Tetramethyldisiloxane: Contains vinyl groups, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of long alkyl chains and siloxane bonds, providing exceptional hydrophobic properties and stability.
Propriétés
Formule moléculaire |
C25H58O2Si3 |
|---|---|
Poids moléculaire |
475.0 g/mol |
Nom IUPAC |
[dimethyl(octadecyl)silyl]oxy-dimethyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C25H58O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29(5,6)27-30(7,8)26-28(2,3)4/h9-25H2,1-8H3 |
Clé InChI |
JZHWFOSUPCOWBJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![calcium;2-[anilino(phenyl)carbamoyl]hexanoate](/img/structure/B13832277.png)
![(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)

![(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13832294.png)
![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)
![[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)](/img/structure/B13832306.png)

![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)

